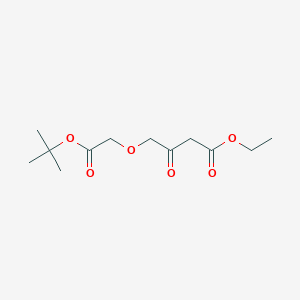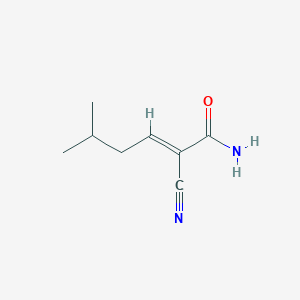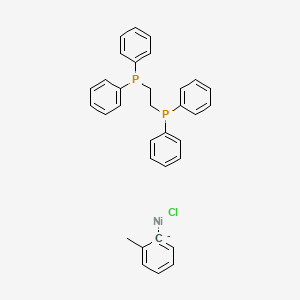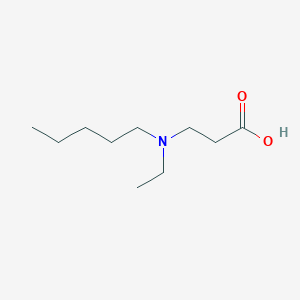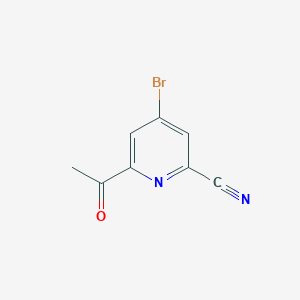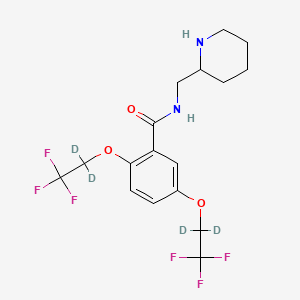
4-Methylsyringol Gentiobioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylsyringol Gentiobioside is a phenolic glycoside compound found in grapes and wines, particularly those exposed to smoke. It is a derivative of syringol, a volatile phenol, and is formed through glycosylation, where a sugar molecule (gentiobiose) is attached to the phenolic compound. This compound is significant in the context of smoke taint in wines, where it contributes to the smoky, ashy flavors that can affect the sensory properties of the wine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsyringol Gentiobioside involves the glycosylation of 4-Methylsyringol with gentiobiose. This reaction typically requires the presence of a glycosyl donor and an acceptor, along with a catalyst to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure the efficient formation of the glycosidic bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through biotechnological methods, such as the use of enzymes to catalyze the glycosylation process. This method is preferred due to its specificity and efficiency. Additionally, the compound can be extracted from smoke-exposed grapes and wines using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylsyringol Gentiobioside undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to release 4-Methylsyringol and gentiobiose.
Substitution: The methoxy groups on the aromatic ring can undergo substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases) are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Hydrolysis: 4-Methylsyringol and gentiobiose.
Substitution: Various substituted phenolic compounds
Aplicaciones Científicas De Investigación
4-Methylsyringol Gentiobioside has several scientific research applications:
Chemistry: Used as a marker for smoke taint in wines, aiding in the study of volatile phenols and their glycosides.
Biology: Investigated for its role in plant defense mechanisms and its impact on grapevine physiology.
Industry: Used in the wine industry to assess and mitigate smoke taint in grapevines and wines .
Mecanismo De Acción
The mechanism of action of 4-Methylsyringol Gentiobioside involves its interaction with sensory receptors in the human palate, contributing to the perception of smoky and ashy flavors in wines. The compound is absorbed and metabolized in the body, where it may undergo further glycosylation or hydrolysis. The molecular targets include taste receptors and enzymes involved in glycosylation pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Guaiacol Gentiobioside
- 4-Methylguaiacol Gentiobioside
- Syringol Gentiobioside
Uniqueness
4-Methylsyringol Gentiobioside is unique due to its specific formation from 4-Methylsyringol and gentiobiose, contributing distinct sensory properties to smoke-tainted wines. Compared to similar compounds, it has a unique combination of methoxy and methyl groups on the aromatic ring, influencing its reactivity and sensory impact .
Propiedades
Fórmula molecular |
C21H32O13 |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxy-4-methylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H32O13/c1-8-4-9(29-2)19(10(5-8)30-3)34-21-18(28)16(26)14(24)12(33-21)7-31-20-17(27)15(25)13(23)11(6-22)32-20/h4-5,11-18,20-28H,6-7H2,1-3H3/t11-,12-,13-,14-,15+,16+,17-,18-,20-,21+/m1/s1 |
Clave InChI |
UZAGTLVHYPCOMS-CIFMYMHHSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)OC |
SMILES canónico |
CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


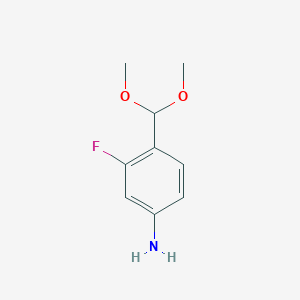
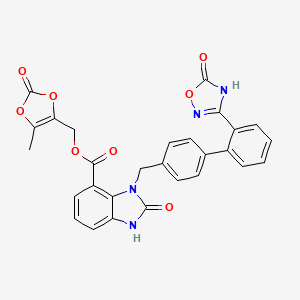


![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid](/img/structure/B13444179.png)
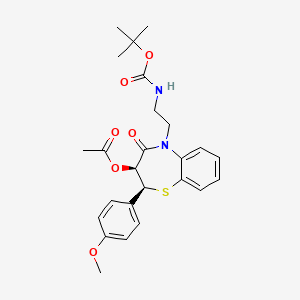
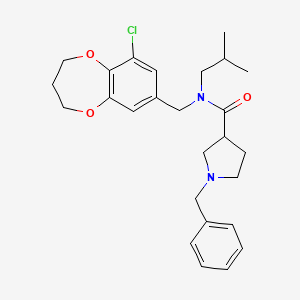
![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)
